Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Overview
Description
Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is an organic compound characterized by its benzyl group attached to a chiral center, which is further connected to a hydroxy group and a phenylpropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate typically involves the esterification of (S)-(-)-2-hydroxy-3-phenylpropionic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
(S)-(-)-2-hydroxy-3-phenylpropionic acid+benzyl alcoholacid catalystBenzyl (S)-(-)-2-hydroxy-3-phenylpropionate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to yield the corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol or hydrocarbons.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate has diverse applications across multiple scientific disciplines:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate exerts its effects involves interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the chiral center and the phenylpropionate moiety.
Phenylpropionic acid: Contains the phenylpropionate structure but lacks the benzyl group.
Benzyl benzoate: Similar in having a benzyl group but differs in the ester linkage and the absence of the chiral center.
Uniqueness: Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial in applications where enantioselectivity is important, such as in drug design and synthesis of chiral molecules.
Properties
IUPAC Name |
benzyl (2S)-2-hydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFULYMQQCZRWQB-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438979 | |
Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7622-21-1 | |
Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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